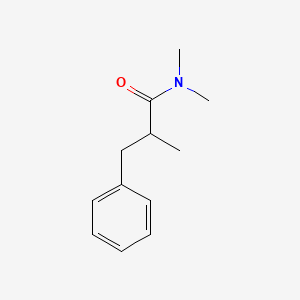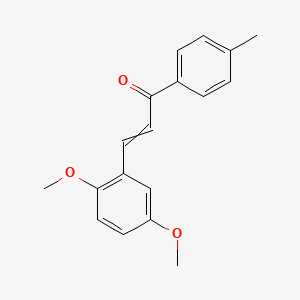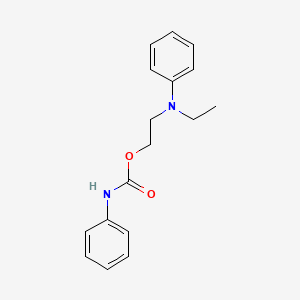
Acetamide, N-1-anthracenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-1-anthracenyl- is an organic compound with the molecular formula C16H13NO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by an anthracenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-1-anthracenyl- typically involves the reaction of anthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Anthracene} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-1-anthracenyl-} + \text{By-products} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-1-anthracenyl- involves large-scale reactions using high-purity reagents and advanced catalytic systems. The process is optimized to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-1-anthracenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracenylamines.
Substitution: The anthracenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenylamines.
Substitution: Substituted anthracenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-1-anthracenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-1-anthracenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler derivative of acetic acid with a hydrogen atom in place of the anthracenyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Anthracene: The parent hydrocarbon from which Acetamide, N-1-anthracenyl- is derived.
Uniqueness
Acetamide, N-1-anthracenyl- is unique due to the presence of the anthracenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the aromatic and conjugated system of anthracene plays a crucial role.
Propiedades
Número CAS |
63512-12-9 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-anthracen-1-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-9-12-5-2-3-6-13(12)10-15(14)16/h2-10H,1H3,(H,17,18) |
Clave InChI |
QRIJEPHXWKXBDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)


![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)





![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



